1-cyclohexyl-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea
Overview
Description
1-cyclohexyl-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
The synthesis of 1-cyclohexyl-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea typically involves the reaction of 6-methoxyindole with an appropriate alkylating agent to introduce the ethyl group at the 3-position of the indole ring. This intermediate is then reacted with cyclohexyl isocyanate to form the final urea derivative . The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
1-cyclohexyl-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophilic reagents like nitric acid or bromine . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-cyclohexyl-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea involves its interaction with specific molecular targets in the body. The indole ring can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects . The methoxy group on the indole ring can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-cyclohexyl-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea is unique compared to other indole derivatives due to the presence of the cyclohexyl and urea moieties, which confer specific chemical and biological properties . Similar compounds include:
1-cyclohexyl-3-[2-(1H-indol-3-yl)ethyl]urea: Lacks the methoxy group, leading to different biological activities.
1-cyclohexyl-3-[2-(6-hydroxy-1H-indol-3-yl)ethyl]urea: Contains a hydroxyl group instead of a methoxy group, affecting its chemical reactivity and biological interactions.
These comparisons highlight the importance of specific functional groups in determining the properties and applications of indole derivatives .
Properties
IUPAC Name |
1-cyclohexyl-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-23-15-7-8-16-13(12-20-17(16)11-15)9-10-19-18(22)21-14-5-3-2-4-6-14/h7-8,11-12,14,20H,2-6,9-10H2,1H3,(H2,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYXDVMVLQNMKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)NC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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